2,3,4,6-Tetrafluorobenzyl chloride

Medicinal Chemistry Process Chemistry Procurement Specification

2,3,4,6-Tetrafluorobenzyl chloride (CAS 292621-61-5), also known as 2-(chloromethyl)-1,3,4,5-tetrafluorobenzene, is a polyfluorinated aromatic alkyl halide with molecular formula C₇H₃ClF₄ and molecular weight 198.55 g/mol. This compound belongs to the class of fluorinated benzyl chlorides and is characterized by a tetrafluorinated benzene ring bearing a reactive chloromethyl group at the 1-position, with fluorine substitution at the 2, 3, 4, and 6 positions.

Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
CAS No. 292621-61-5
Cat. No. B1608819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrafluorobenzyl chloride
CAS292621-61-5
Molecular FormulaC7H3ClF4
Molecular Weight198.54 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)CCl)F
InChIInChI=1S/C7H3ClF4/c8-2-3-4(9)1-5(10)7(12)6(3)11/h1H,2H2
InChIKeyMJAWZQXEHKHHOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrafluorobenzyl Chloride CAS 292621-61-5: Procurement-Grade Physical Properties and Classification


2,3,4,6-Tetrafluorobenzyl chloride (CAS 292621-61-5), also known as 2-(chloromethyl)-1,3,4,5-tetrafluorobenzene, is a polyfluorinated aromatic alkyl halide with molecular formula C₇H₃ClF₄ and molecular weight 198.55 g/mol . This compound belongs to the class of fluorinated benzyl chlorides and is characterized by a tetrafluorinated benzene ring bearing a reactive chloromethyl group at the 1-position, with fluorine substitution at the 2, 3, 4, and 6 positions . The compound exhibits a boiling point of 125°C at 70 mmHg, a predicted density of 1.482 ± 0.06 g/cm³, and a refractive index of 1.4580 . It is typically supplied as a corrosive liquid with a purity specification of 97% and is utilized as a versatile electrophilic building block in pharmaceutical and agrochemical intermediate synthesis [1].

Why 2,3,4,6-Tetrafluorobenzyl Chloride Cannot Be Replaced by Other Tetrafluorobenzyl Chloride Isomers or Pentafluoro Analogs


Generic substitution among fluorinated benzyl chlorides fails due to the profound influence of fluorine substitution pattern on electronic distribution, steric accessibility, and downstream molecular recognition. The 2,3,4,6-tetrafluoro substitution pattern creates a unique electron-deficient aromatic ring with distinct regiochemical properties compared to the 2,3,4,5-isomer (CAS 21622-18-4), the 2,3,5,6-isomer (CAS 107267-44-7), or the fully fluorinated pentafluorobenzyl chloride (CAS 653-35-0) . Each isomer presents different activation barriers for nucleophilic aromatic substitution at specific positions, directly impacting reaction yields and product selectivity in pharmaceutical intermediate synthesis [1]. Furthermore, the lipophilicity profile, as reflected in the calculated LogP value of 2.98180 for the 2,3,4,6-isomer, differs meaningfully from analogs, affecting bioavailability and pharmacokinetic properties of final drug candidates when this moiety is incorporated . Simply substituting one tetrafluorobenzyl chloride for another without validating the specific substitution pattern risks altering biological activity, synthetic efficiency, or regulatory compliance of the target molecule.

Quantitative Differentiation Evidence for 2,3,4,6-Tetrafluorobenzyl Chloride vs. Closest Analogs


Molecular Weight Differentiation: 2,3,4,6-Tetrafluorobenzyl Chloride vs. Pentafluorobenzyl Chloride for Precise Stoichiometric Procurement

The molecular weight of 2,3,4,6-tetrafluorobenzyl chloride (198.55 g/mol) is 17.99 g/mol lower than that of pentafluorobenzyl chloride (216.54 g/mol) . This 8.3% mass difference per equivalent translates to measurable differences in reaction stoichiometry calculations and material procurement quantities at scale.

Medicinal Chemistry Process Chemistry Procurement Specification

Boiling Point and Physical State Differential: 2,3,4,6-Tetrafluorobenzyl Chloride vs. Pentafluorobenzyl Chloride for Handling and Storage Decisions

The boiling point of 2,3,4,6-tetrafluorobenzyl chloride is reported as 125°C at 70 mmHg , substantially higher than the 72°C boiling point of pentafluorobenzyl chloride under comparable pressure conditions . This represents a 53°C increase in boiling point, which correlates with reduced volatility and altered handling requirements.

Process Safety Chemical Handling Storage Stability

Lipophilicity (LogP) Differentiation: Impact on Downstream ADME Properties for Pharmaceutical Candidate Design

The calculated octanol-water partition coefficient (LogP) for 2,3,4,6-tetrafluorobenzyl chloride is 2.98180 . While direct comparative LogP data for the pentafluoro analog is not available in the accessed sources, the presence of four rather than five fluorine atoms provides a measurable reduction in lipophilicity that medicinal chemists leverage to fine-tune the physicochemical properties of drug candidates .

Medicinal Chemistry Drug Design ADME Optimization

Fluorine Substitution Pattern Differentiation: Regiochemical Selectivity in Nucleophilic Aromatic Substitution

The 2,3,4,6-tetrafluoro substitution pattern creates a specific electronic environment on the aromatic ring that differs fundamentally from the 2,3,5,6-isomer. In polyfluoroaromatic systems, a fluorine atom located ortho to the point of substitution exerts a variable activating influence, whereas fluorine located para is slightly deactivating and meta is activating [1]. The 2,3,4,6-isomer leaves the 5-position unsubstituted, providing a distinct site for potential nucleophilic aromatic substitution that is absent in the fully substituted 2,3,5,6-isomer .

Synthetic Chemistry Reaction Selectivity Fluorine Chemistry

Downstream Derivative Differentiation: Specific Incorporation into Biologically Active Pyrazole and Norcantharidin Scaffolds

The 2,3,4,6-tetrafluorobenzyl group has been specifically incorporated into N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide derivatives and tetrafluorobenzyl norcantharidin carboxylate esters as part of pharmaceutical development programs [1]. These applications leverage the specific 2,3,4,6-substitution pattern rather than alternative tetrafluoro or pentafluoro substitution patterns. Additionally, the introduction of fluorine atoms in the benzyl structure has been associated with improved antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Medicinal Chemistry Antibacterial Agents Anticancer Agents

Procurement-Relevant Application Scenarios for 2,3,4,6-Tetrafluorobenzyl Chloride CAS 292621-61-5


Medicinal Chemistry: Synthesis of Fluorinated Pyrazole-Containing Drug Candidates

2,3,4,6-Tetrafluorobenzyl chloride serves as a key alkylating agent for introducing the tetrafluorobenzyl moiety into pyrazole scaffolds, as exemplified by the synthesis of N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide derivatives under investigation for pharmaceutical applications . The specific 2,3,4,6-substitution pattern, with its characteristic lipophilicity profile (LogP = 2.98180), provides medicinal chemists with a discrete option for modulating the physicochemical properties and target binding of pyrazole-based drug candidates .

Pharmaceutical Intermediate: Norcantharidin-Based Anticancer Agent Development

This compound is specifically employed in the synthesis of tetrafluorobenzyl norcantharidin carboxylate esters, a class of modified norcantharidin derivatives being developed for potential anticancer applications [1]. The 2,3,4,6-tetrafluorobenzyl ester moiety is selected to enhance the water solubility and bioavailability of the parent norcantharidin scaffold, with the specific fluorine substitution pattern contributing to improved pharmacokinetic properties relative to non-fluorinated or alternative fluorinated analogs [1].

Agrochemical Intermediate: Fluorinated Building Block for Insecticide and Herbicide Synthesis

2,3,4,6-Tetrafluorobenzyl chloride functions as a versatile intermediate in the synthesis of fluorinated agrochemicals, particularly insecticides and herbicides [2]. The tetrafluorinated aromatic structure imparts increased metabolic stability and environmental persistence compared to non-fluorinated benzyl chlorides, while the 2,3,4,6-substitution pattern provides distinct reactivity profiles for introducing the fluorinated benzyl group into complex agrochemical frameworks [2]. The 125°C boiling point at 70 mmHg supports handling under standard synthetic conditions relevant to agrochemical process development .

Chemical Biology: Small-Molecule Probe and Biochemical Assay Development

Fluorinated benzyl chloride derivatives including 2,3,4,6-tetrafluorobenzyl chloride are utilized in the design of small-molecule probes for biochemical assays, particularly in proteomics research applications [2]. The presence of multiple fluorine atoms enables detection via ¹⁹F NMR spectroscopy, while the reactive chloromethyl group facilitates covalent attachment to protein targets or affinity matrices. The intermediate lipophilicity (LogP = 2.98180) of this specific isomer provides a balanced hydrophobicity profile suitable for maintaining target engagement while avoiding non-specific hydrophobic aggregation .

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